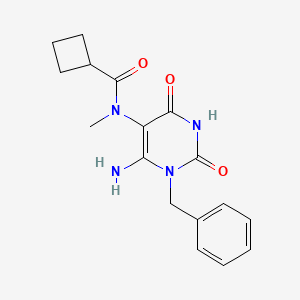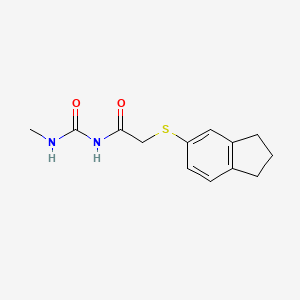
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. Venetoclax has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).
作用機序
Venetoclax selectively binds to BCL-2 proteins, which are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. By binding to BCL-2 proteins, Venetoclax induces apoptosis of cancer cells, leading to their death. Venetoclax has been shown to have a high affinity for BCL-2 proteins, making it a potent inhibitor of these proteins.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis of cancer cells in preclinical and clinical studies. In addition, Venetoclax has been shown to have a favorable safety profile, with manageable side effects. The most common side effects of Venetoclax include nausea, diarrhea, and fatigue. Venetoclax has also been shown to have a low risk of causing tumor lysis syndrome (TLS), a potentially life-threatening complication that can occur when cancer cells are rapidly destroyed.
実験室実験の利点と制限
Venetoclax has several advantages for lab experiments. It is a potent inhibitor of BCL-2 proteins, making it a valuable tool for studying the role of these proteins in cancer cells. In addition, Venetoclax has a favorable safety profile, making it a safe and reliable tool for lab experiments. However, one limitation of Venetoclax is that it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.
将来の方向性
There are several future directions for the use of Venetoclax in cancer treatment. One area of research is the use of Venetoclax in combination with other drugs, such as immune checkpoint inhibitors, to enhance its effectiveness. Another area of research is the development of new BCL-2 inhibitors with improved selectivity and potency. Finally, there is ongoing research into the use of Venetoclax in other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma.
合成法
The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which is then converted to 4-(4-chlorophenyl)-2,4-dioxobutanamide. This intermediate is then reacted with benzylamine to form N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide. The final step involves the reaction of N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide with N-methylcyclobutanecarboxamide to form N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide (Venetoclax).
科学的研究の応用
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, Venetoclax has shown selective targeting of BCL-2 proteins, leading to apoptosis of cancer cells. In clinical trials, Venetoclax has shown promising results in patients with CLL, SLL, and AML. Venetoclax has also been studied in combination with other drugs, such as rituximab, for the treatment of CLL and SLL.
特性
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20(16(23)12-8-5-9-12)13-14(18)21(17(24)19-15(13)22)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,18H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDQAZLFNZDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7636262.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)

![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

